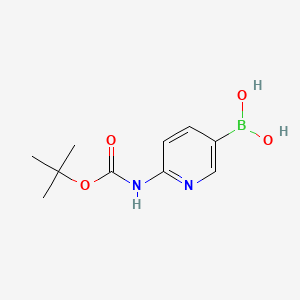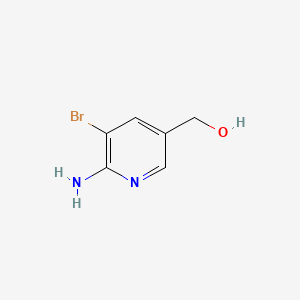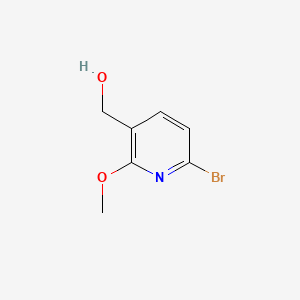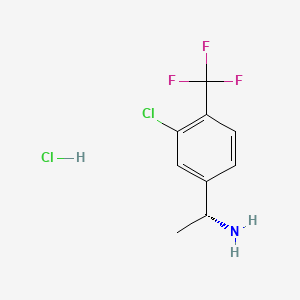
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule with a phenyl group (a ring of 6 carbon atoms) that has chlorine and trifluoromethyl (CF3) substituents, and an ethanamine group attached to it. The “®” indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with an appropriate amine. For example, a compound like 4-chloro-3-(trifluoromethyl)phenyl isocyanate could potentially react with an amine to form the desired product .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with chlorine and trifluoromethyl substituents at the 3 and 4 positions, respectively, and an ethanamine group attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. It might undergo reactions typical of amines, such as acid-base reactions or reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Fluorinated Compounds in Antitubercular Drug Design
Trifluoromethyl groups, similar to the one in "(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride", have been utilized extensively in antitubercular drug research. These groups are known to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The presence of a trifluoromethyl group in a compound can lead to improvements in pharmacodynamic and pharmacokinetic properties, making it a valuable feature in modern antitubercular drug design. This demonstrates the utility of trifluoromethyl groups in enhancing the effectiveness of pharmaceutical compounds (Thomas, 1969).
Trifluoromethylation Reactions in Aqueous Media
The incorporation of fluorinated groups into target molecules is a key focus in organic synthesis, especially for the development of new pharmaceuticals and agrochemicals. Trifluoromethylation, including the use of trifluoromethyl groups, has been explored in water or in the presence of water to develop environmentally friendly methods. This highlights the importance of such functionalities in creating compounds with desired properties while considering environmental impact (Song et al., 2018).
Organic Solvent Applications
Research into organic acids and their roles in various chemical processes, including those involving chlorinated compounds, sheds light on the complex interactions and potential applications of chemical compounds in industrial settings. This includes the study of organic acids in acidizing operations for carbonate and sandstone formations, demonstrating the diverse applications of organic chemistry in improving industrial processes (Alhamad et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLIPTAHHVPGMI-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

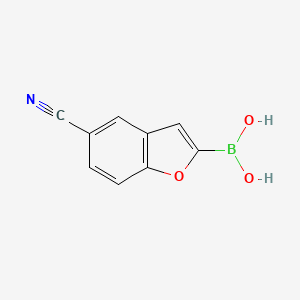

![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)

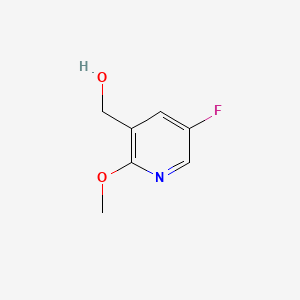
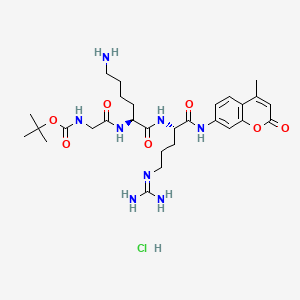
![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)
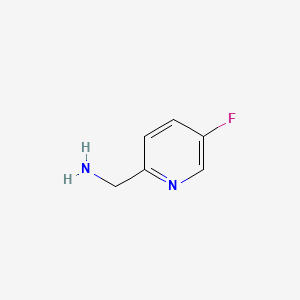
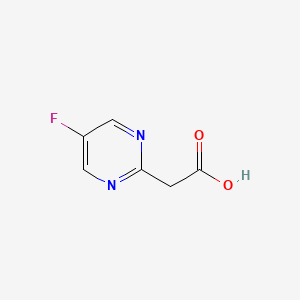
![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)
